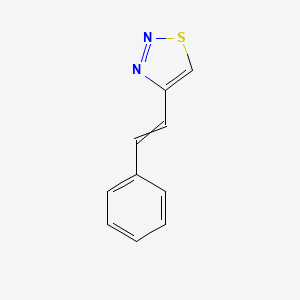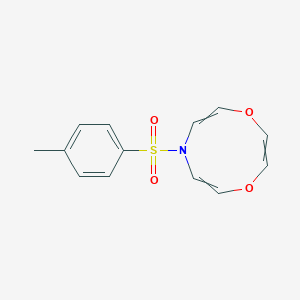
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a dioxazonine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable dioxazonine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like pyridine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of various sulfonyl derivatives.
Tosyl azide:
Sulfonamides: A class of compounds with similar sulfonyl groups used in drug development.
Uniqueness
7-(4-Methylbenzene-1-sulfonyl)-7H-1,4,7-dioxazonine is unique due to its dioxazonine ring structure, which imparts distinct chemical properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
76670-72-9 |
|---|---|
Molekularformel |
C13H13NO4S |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
7-(4-methylphenyl)sulfonyl-1,4,7-dioxazonine |
InChI |
InChI=1S/C13H13NO4S/c1-12-2-4-13(5-3-12)19(15,16)14-6-8-17-10-11-18-9-7-14/h2-11H,1H3 |
InChI-Schlüssel |
FNINXDYCCSXLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=COC=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


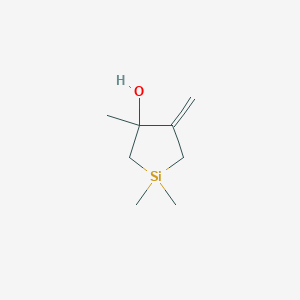



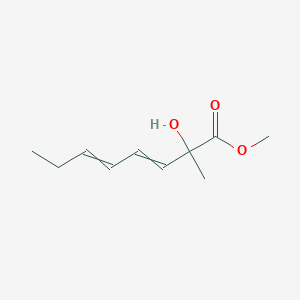
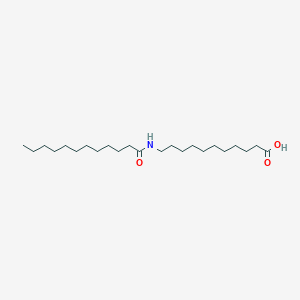
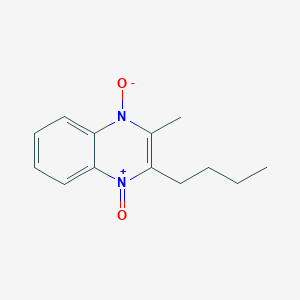


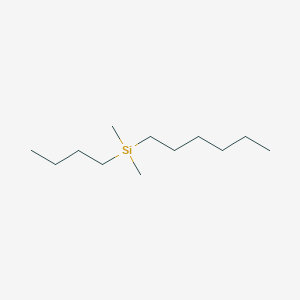
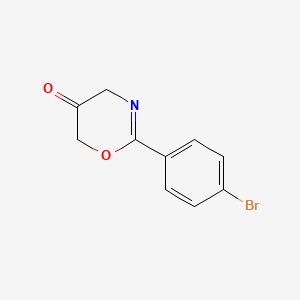

![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
